molecular formula C24H45NaO7S B3342693 Sodium 1,4-diisodecyl sulphonatosuccinate CAS No. 29857-13-4

Sodium 1,4-diisodecyl sulphonatosuccinate

Cat. No.: B3342693
CAS No.: 29857-13-4
M. Wt: 500.7 g/mol
InChI Key: XXIOSJPZBMCGGL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,4-diisodecyl sulphonatosuccinate typically involves the reaction of maleic anhydride with isodecyl alcohol to form the corresponding diester. This diester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-diisodecyl sulphonatosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated sulphonatosuccinates, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Sodium 1,4-diisodecyl sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1,4-diisodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic isodecyl chains interact with non-polar substances. This dual interaction allows it to solubilize hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl sulfate (SDS)
  • Sodium lauryl ether sulfate (SLES)
  • Sodium dioctyl sulfosuccinate (AOT)

Comparison

Sodium 1,4-diisodecyl sulphonatosuccinate is unique due to its branched isodecyl chains, which provide better solubilizing properties compared to linear chain surfactants like SDS and SLES. Additionally, its sulfonate group offers higher stability and resistance to hydrolysis compared to other surfactants .

Properties

IUPAC Name

sodium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O7S.Na/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOSJPZBMCGGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904367
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29857-13-4
Record name Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029857134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,4-diisodecyl sulphonatosuccinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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